Cas no 219768-44-2 (6-Chloro-2,7-dimethyl-3H-imidazo[4,5-b]pyridine)
6-Chloro-2,7-dimethyl-3H-imidazo[4,5-b]pyridine Chemical and Physical Properties
Names and Identifiers
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- 6-Chloro-2,7-dimethyl-3H-imidazo[4,5-b]pyridine
- 6-chloro-2,7-dimethyl-1H-imidazo[4,5-b]pyridine
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- Inchi: 1S/C8H8ClN3/c1-4-6(9)3-10-8-7(4)11-5(2)12-8/h3H,1-2H3,(H,10,11,12)
- InChI Key: ADKIJZWUCJWCGG-UHFFFAOYSA-N
- SMILES: ClC1=CN=C2C(=C1C)NC(C)=N2
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 176
- XLogP3: 2.1
- Topological Polar Surface Area: 41.6
6-Chloro-2,7-dimethyl-3H-imidazo[4,5-b]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029181157-1g |
6-Chloro-2,7-dimethyl-3H-imidazo[4,5-b]pyridine |
219768-44-2 | 97% | 1g |
$789.70 | 2023-09-02 | |
| Chemenu | CM274068-1g |
6-Chloro-2,7-dimethyl-3H-imidazo[4,5-b]pyridine |
219768-44-2 | 97% | 1g |
$870 | 2021-08-18 | |
| Chemenu | CM274068-1g |
6-Chloro-2,7-dimethyl-3H-imidazo[4,5-b]pyridine |
219768-44-2 | 97% | 1g |
$759 | 2024-07-18 |
6-Chloro-2,7-dimethyl-3H-imidazo[4,5-b]pyridine Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on 6-Chloro-2,7-dimethyl-3H-imidazo[4,5-b]pyridine
Introduction to 6-Chloro-2,7-dimethyl-3H-imidazo[4,5-b]pyridine (CAS No. 219768-44-2)
6-Chloro-2,7-dimethyl-3H-imidazo[4,5-b]pyridine, identified by its CAS number 219768-44-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural framework and potential biological activities. This compound belongs to the imidazopyridine class, a scaffold that has been extensively explored for its pharmacological properties. The presence of a chlorine substituent at the 6-position and methyl groups at the 2- and 7-positions enhances its reactivity and functionality, making it a valuable intermediate in the synthesis of various bioactive molecules.
The imidazopyridine core is a privileged structure in medicinal chemistry, known for its ability to interact with multiple biological targets. 6-Chloro-2,7-dimethyl-3H-imidazo[4,5-b]pyridine has been investigated for its potential applications in the development of drugs targeting neurological disorders, cancer, and infectious diseases. Recent studies have highlighted its role as a key intermediate in the synthesis of kinase inhibitors, which are crucial in oncology therapy. The compound's ability to modulate enzyme activity makes it an attractive candidate for further exploration in drug discovery.
One of the most compelling aspects of 6-Chloro-2,7-dimethyl-3H-imidazo[4,5-b]pyridine is its synthetic accessibility. The chlorine atom at the 6-position allows for facile functionalization via nucleophilic aromatic substitution or cross-coupling reactions, enabling the introduction of diverse substituents. This flexibility has been exploited in the synthesis of derivatives with enhanced potency and selectivity. For instance, researchers have utilized this compound to develop novel small-molecule inhibitors of protein tyrosine kinases (PTKs), which play a pivotal role in signal transduction pathways associated with cancer cell proliferation.
Recent advancements in computational chemistry have further accelerated the discovery process involving 6-Chloro-2,7-dimethyl-3H-imidazo[4,5-b]pyridine. Molecular modeling studies have revealed that the compound can effectively bind to the active sites of target enzymes by forming hydrogen bonds and hydrophobic interactions. These insights have guided the design of more potent analogs with improved pharmacokinetic profiles. Additionally, virtual screening techniques have been employed to identify new lead compounds derived from this scaffold, demonstrating the compound's significance in modern drug discovery.
The biological activity of 6-Chloro-2,7-dimethyl-3H-imidazo[4,5-b]pyridine has been systematically evaluated in various cellular and animal models. Preliminary studies have shown that it exhibits inhibitory effects on several kinases, including Janus kinases (JAKs) and vascular endothelial growth factor receptors (VEGFRs). These findings are particularly relevant given the critical role of these kinases in inflammation and angiogenesis. Furthermore, preclinical trials have suggested that derivatives of this compound may have therapeutic potential in treating autoimmune diseases by modulating inflammatory pathways.
The chemical properties of 6-Chloro-2,7-dimethyl-3H-imidazo[4,5-b]pyridine also make it a suitable candidate for developing imaging agents. Researchers have explored its potential as a probe for positron emission tomography (PET) imaging due to its ability to undergo radiolabeling with positron-emitting isotopes such as fluorine-18 or gallium-68. Such radiolabeled compounds could provide valuable tools for diagnosing and monitoring diseases non-invasively. The versatility of this scaffold ensures its continued relevance in both therapeutic and diagnostic applications.
In conclusion,6-Chloro-2,7-dimethyl-3H-imidazo[4,5-b]pyridine (CAS No. 219768-44-2) represents a promising scaffold with broad applications in pharmaceutical research. Its structural features enable diverse functionalization and interaction with biological targets, making it an indispensable tool in drug development. As our understanding of molecular interactions deepens and new synthetic methodologies emerge,6-Chloro-2,7-dimethyl-3H-imidazo[4,5-b]pyridine is poised to play an increasingly significant role in addressing unmet medical needs across various therapeutic areas.
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